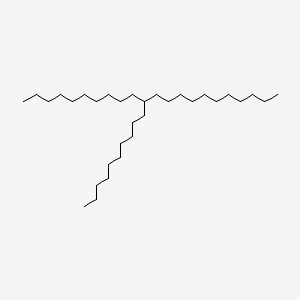

11-Decyldocosane

説明

11-Decyldocosane (C₃₂H₆₆) is a branched alkane with a molecular weight of 450.9 g/mol . It is a prominent constituent identified in essential oil extracts of Suaeda aegyptiaca, a halophytic plant. The compound’s abundance varies depending on extraction methods: it constitutes 29.20% in hydrodistillation-hexane extract (HHE) and 13.38% in hydrodistillation-dichloromethane extract (HDE) . Structurally, it features a decyl group (10-carbon chain) attached to the 11th carbon of a docosane backbone (22-carbon chain). Its surface tension is reported as 51.3 mN/m, a critical physical property influencing its industrial applications .

特性

CAS番号 |

55401-55-3 |

|---|---|

分子式 |

C32H66 |

分子量 |

450.9 g/mol |

IUPAC名 |

11-decyldocosane |

InChI |

InChI=1S/C32H66/c1-4-7-10-13-16-19-22-25-28-31-32(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h32H,4-31H2,1-3H3 |

InChIキー |

ZTLKOYAJKRWSKL-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 11-Decyldocosane typically involves the coupling of decyl and docosane chains. One common method is the Friedel-Crafts alkylation . This reaction involves the use of an alkyl halide (such as decyl chloride) and an aromatic compound (such as docosane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of 11-Decyldocosane often employs catalytic hydrogenation of unsaturated precursors . This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to hydrogenate the double bonds in the precursor molecules, resulting in the formation of the saturated 11-Decyldocosane .

化学反応の分析

Types of Reactions

11-Decyldocosane primarily undergoes reactions typical of alkanes, such as:

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

Substitution: Halogens (Cl₂, Br₂) in the presence of UV light or a radical initiator.

Major Products

科学的研究の応用

11-Decyldocosane has several applications in scientific research:

作用機序

The mechanism of action of 11-Decyldocosane is largely related to its hydrophobic and non-polar nature. In biological systems, it interacts with lipid bilayers, affecting membrane fluidity and permeability . In industrial applications, its long hydrocarbon chain provides excellent lubrication properties and thermal stability .

類似化合物との比較

Key Observations:

Chain Length and Branching :

- 11-Decyldocosane (C₃₂) and 11-n-Decyltetracosane (C₃₄) differ in their main carbon chains (22 vs. 24 carbons), with the latter exhibiting a higher molecular weight .

- 2-Methyloctacosane (C₂₉) has a shorter main chain (29 carbons) and a single methyl branch, contrasting with the decyl branch in 11-decyldocosane .

Bioactivity :

- 11-Decyldocosane is associated with antioxidant and anti-inflammatory activities in HDE extracts, as demonstrated by DPPH radical scavenging assays (IC₅₀ = 14.2 µg/mL) .

- In contrast, 2-methyloctacosane-rich extracts (CHE) show cytotoxic effects on colorectal cancer cells (Caco-2 and HCT-116), suggesting structure-dependent bioactivity divergence .

Co-Occurring Compounds :

- 1,2-Benzenedicarboxylic acid diisooctyl ester, a plasticizer, dominates HDE (57.87%) but lacks direct bioactivity correlation, highlighting the functional contrast with 11-decyldocosane .

Functional and Industrial Relevance

- Extraction Efficiency: The compound’s yield depends on solvent polarity; non-polar hexane (HHE) favors its extraction (29.20%) compared to dichloromethane (HDE, 13.38%) .

Research Findings and Implications

- Antioxidant Potential: HDE, enriched with 11-decyldocosane, exhibited the highest antioxidant activity (IC₅₀ = 14.2 µg/mL), outperforming CHE and HHE extracts .

- Comparative Cytotoxicity : CHE extracts (dominated by 2-methyloctacosane) showed stronger cytotoxicity (IC₅₀ = 18.5 µg/mL for HCT-116) than HHE or HDE, underscoring the role of branching in bioactivity .

- Structural Analog Gaps : 11-n-Decyltetracosane, though structurally similar to 11-decyldocosane, lacks reported bioactivity data, warranting further comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。